molecular formula C15H18N6O3S B7731247 N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide

N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide

Cat. No.: B7731247
M. Wt: 362.4 g/mol
InChI Key: OECJEOMPNBCNTP-UHFFFAOYSA-N
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Description

N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of sulfonyl acetamides. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a guanidino group, which is further connected to a phenyl ring bearing a sulfonyl acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of dimethyl groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Guanidination: The guanidino group can be introduced by reacting the intermediate with guanidine or its derivatives.

    Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.

    Acetylation: Finally, the acetamide moiety is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity and signaling pathways.

    Altering gene expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

N-((4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)sulfonyl)acetamide can be compared with other similar compounds, such as:

    N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: Lacks the sulfonyl and guanidino groups, resulting in different chemical and biological properties.

    N-(4-(4,6-Dimethylpyrimidin-2-yl)phenyl)sulfonylacetamide:

    N-(4-(3-(4,6-Dimethylpyrimidin-2-yl)guanidino)phenyl)acetamide: Lacks the sulfonyl group, leading to different chemical behavior and biological activities.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c1-9-8-10(2)18-15(17-9)20-14(16)19-12-4-6-13(7-5-12)25(23,24)21-11(3)22/h4-8H,1-3H3,(H,21,22)(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECJEOMPNBCNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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